3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the substituents. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction temperatures are usually maintained between 80-120°C to ensure optimal yields. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the expression of certain genes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to other similar compounds, 3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity .
Properties
CAS No. |
879450-96-1 |
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Molecular Formula |
C24H22N4O3S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C24H22N4O3S/c1-17-3-9-20(10-4-17)27-23(15-31-22-13-5-18(2)6-14-22)25-26-24(27)32-16-19-7-11-21(12-8-19)28(29)30/h3-14H,15-16H2,1-2H3 |
InChI Key |
VJYRYPLKPYSBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=C(C=C4)C |
Origin of Product |
United States |
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